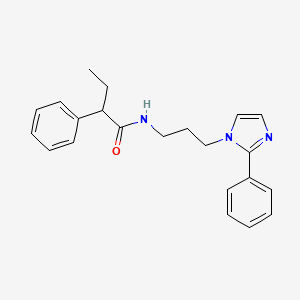

2-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide is a synthetic compound that features an imidazole ring, a phenyl group, and a butanamide moiety. Imidazole derivatives are known for their broad range of biological activities and are widely used in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide typically involves the formation of the imidazole ring followed by the attachment of the phenyl and butanamide groups. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups.

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .

Análisis De Reacciones Químicas

Types of Reactions

2-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The phenyl and butanamide groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of imidazole N-oxides, while substitution reactions can yield a variety of functionalized imidazole derivatives .

Aplicaciones Científicas De Investigación

2-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mecanismo De Acción

The mechanism of action of 2-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Clemizole: An antihistaminic agent with a similar imidazole structure.

Etonitazene: An analgesic with an imidazole ring.

Omeprazole: An antiulcer drug containing an imidazole moiety.

Uniqueness

2-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Actividad Biológica

2-Phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide, also known as 4-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with an imidazole ring, a phenyl group, and a butanamide moiety. Its IUPAC name reflects its intricate design, which is crucial for its biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C22H25N3O |

| IUPAC Name | 4-phenyl-N-[3-(2-phenylimidazol-1-yl)propyl]butanamide |

| CAS Number | 1421500-51-7 |

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, while the phenyl groups may engage in π-π interactions. These interactions modulate the activity of target molecules, leading to various biological effects .

Enzyme Interaction

Research indicates that this compound acts as a potential modulator for certain enzymes. For example, it has been evaluated for its effects on α-glucosidase inhibition, showing promising results in vitro with IC50 values indicating effective binding to the enzyme .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In studies involving human cervical (HeLa) and lung (A549) carcinoma cells, it was found that the compound exhibited non-cytotoxic effects at various concentrations (1, 5, and 25 μM), suggesting a favorable safety profile for further development .

Study on α-glucosidase Inhibition

A significant study focused on the α-glucosidase inhibitory activity of related imidazole derivatives revealed that compounds structurally similar to this compound displayed enhanced inhibitory effects. The most promising derivatives demonstrated IC50 values of 0.71 ± 0.02 µM, indicating their potential as anti-diabetic agents .

Pharmacodynamics in Animal Models

In vivo studies have shown that derivatives of this compound can significantly lower blood glucose levels in animal models. One such derivative improved oral sucrose tolerance comparable to established anti-diabetic drugs like acarbose. This highlights the therapeutic potential of these compounds in managing diabetes .

Comparative Analysis with Similar Compounds

The unique arrangement of functional groups in this compound sets it apart from similar compounds. Comparative studies have shown that while other derivatives may lack efficacy or exhibit toxicity, this compound maintains a balance between potency and safety.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | Not specified | Potential α-glucosidase inhibitor |

| Related Imidazole Derivative A | 0.71 ± 0.02 | Strong α-glucosidase inhibitor |

| Related Imidazole Derivative B | Higher than A | Moderate activity |

Propiedades

IUPAC Name |

2-phenyl-N-[3-(2-phenylimidazol-1-yl)propyl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O/c1-2-20(18-10-5-3-6-11-18)22(26)24-14-9-16-25-17-15-23-21(25)19-12-7-4-8-13-19/h3-8,10-13,15,17,20H,2,9,14,16H2,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDLLYJYSFJEIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.